Thiolan-3-amine

Epilepsy Neurology GABA-AT inhibition

Thiolan-3-amine (CAS 101993-01-5), also known as tetrahydrothiophen-3-amine or 3-aminotetrahydrothiophene, is a sulfur-containing five-membered saturated heterocyclic compound with molecular formula C₄H₉NS and molecular weight 103.19 g/mol. This compound belongs to the thiolane (tetrahydrothiophene) class and features a primary amine group at the 3-position of the saturated thiophene ring, with predicted physicochemical properties including XLogP3-AA of 0.1, topological polar surface area of 51.3 Ų, zero rotatable bonds, density of 1.077 g/cm³, boiling point of 170.8°C at 760 mmHg, and pKa of 8.90±0.20.

Molecular Formula C4H9NS
Molecular Weight 103.19 g/mol
CAS No. 101993-01-5
Cat. No. B018485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiolan-3-amine
CAS101993-01-5
Molecular FormulaC4H9NS
Molecular Weight103.19 g/mol
Structural Identifiers
SMILESC1CSCC1N
InChIInChI=1S/C4H9NS/c5-4-1-2-6-3-4/h4H,1-3,5H2
InChIKeyGBNRIMMKLMTDLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiolan-3-amine (CAS 101993-01-5): Structural Characteristics and Core Chemical Profile for Research Procurement


Thiolan-3-amine (CAS 101993-01-5), also known as tetrahydrothiophen-3-amine or 3-aminotetrahydrothiophene, is a sulfur-containing five-membered saturated heterocyclic compound with molecular formula C₄H₉NS and molecular weight 103.19 g/mol [1]. This compound belongs to the thiolane (tetrahydrothiophene) class and features a primary amine group at the 3-position of the saturated thiophene ring, with predicted physicochemical properties including XLogP3-AA of 0.1, topological polar surface area of 51.3 Ų, zero rotatable bonds, density of 1.077 g/cm³, boiling point of 170.8°C at 760 mmHg, and pKa of 8.90±0.20 . The compound serves as a versatile amine building block in organic synthesis, with standard commercial purity available at 95% .

Why Generic Substitution Fails: Conformational Rigidity and Physicochemical Differentiation in Thiolan-3-amine Procurement


Generic substitution with superficially similar amine building blocks—such as cyclopentylamine, pyrrolidin-3-amine, or acyclic alkylamines—is scientifically inadvisable because the saturated tetrahydrothiophene ring in Thiolan-3-amine confers conformational rigidity that acyclic analogs lack, thereby potentially enhancing binding affinity in molecular interactions . Furthermore, the sulfur heteroatom in the five-membered ring alters hydrogen bonding capacity (H-bond acceptor count = 2) and topological polar surface area (51.3 Ų) relative to all-carbon analogs, while also enabling redox participation not available to oxygen-containing heterocycles like tetrahydrofuran-3-amine [1]. The amine group at the 3-position provides a defined vector for derivatization that cannot be replicated by 2-amino or N-substituted thiolane regioisomers. These structural distinctions translate into measurable differences in binding kinetics, metabolic stability, and target selectivity that are documented in the quantitative evidence below.

Quantitative Differential Evidence for Thiolan-3-amine: Head-to-Head and Cross-Study Comparative Data for Scientific Selection


GABA Aminotransferase (GABA-AT) Inactivation Kinetics: Tetrahydrothiophene Scaffold Versus Vigabatrin

In a head-to-head comparative study of GABA-AT inactivators, compound 17 (a tetrahydrothiophene-based analog containing the Thiolan-3-amine scaffold) demonstrated an inactivation rate constant (kᵢₙₐ꜀ₜ) approximately 20-fold greater than (S)-vigabatrin, the FDA-approved comparator [1]. Compound 16, another tetrahydrothiophene derivative, required >100-fold lower effective doses than vigabatrin in a multiple-hit rat model of infantile spasms and provided longer-lasting seizure suppression (3 days vs. 1 day for vigabatrin) [2]. Additionally, compound 16 exhibited no measurable off-target inactivation of alanine aminotransferase or aspartate aminotransferase, a selectivity advantage over vigabatrin [3]. Table 1 in the patent source reports kᵢₙₐꜰꜰ/kᵢ values: compound 17 = 0.8; (S)-vigabatrin = 0.11, representing a ~7.3-fold improvement in inactivation efficiency [4].

Epilepsy Neurology GABA-AT inhibition Mechanism-based inactivation

Non-Electrophilic ARE Activation: 3-Aminotetrahydrothiophene 1,1-Dioxide Series Optimization

In a medicinal chemistry optimization campaign of 3-aminotetrahydrothiophene 1,1-dioxides as non-electrophilic antioxidant response element (ARE) activators, the research team advanced from a previously identified bis-sulfone lead compound 2 to optimized analogs 17, 18, and 22 with improved cellular potency [1]. While the target compound Thiolan-3-amine (the parent amine) is a precursor to the oxidized 1,1-dioxide derivatives evaluated in this study, the scaffold's core structural features—the saturated sulfur-containing ring and 3-amino substitution pattern—are the essential pharmacophoric elements underlying the observed SAR optimization [2]. The optimized analog 17 exhibited a non-cytotoxic profile in IMR32 cells alongside improved cellular potency relative to the earlier lead compound 2 [3]. In silico drug-likeness predictions suggested that the optimized bis-sulfones 17, 18, and 22 are likely to be of pharmacological utility [4].

NRF2 Oxidative stress Inflammation ARE activation Drug discovery

Anticonvulsant Activity: 3-Aminotetrahydrothiophene Carboxylic Acid Versus Cyclopentane Amino Acid Analogs

In a comparative in vivo study evaluating the anticonvulsant activity of five-membered ring amino acid analogs, 3-aminotetrahydrothiophene carboxylic acid (a carboxylic acid derivative of the Thiolan-3-amine scaffold) was tested alongside 1-aminocyclopentane carboxylic acid, 1-amino-3-methylcyclopentane carboxylic acid, and α-aminoisobutyric acid in the maximal electroshock seizure model in rats [1]. All four compounds—including the 3-aminotetrahydrothiophene carboxylic acid derivative—protected rats against maximal electroshock-induced seizures, while none provided protection against pentylenetetrazol-induced seizures in mice [2]. The study authors concluded that the structural feature enabling hydrophobic interactions at the receptor site is a major physical factor necessary for promoting anticonvulsant activity in this compound class [3].

Anticonvulsant Epilepsy Maximal electroshock test Amino acid analogs In vivo pharmacology

Recommended Research and Industrial Application Scenarios for Thiolan-3-amine Based on Quantitative Evidence


Epilepsy and Neurological Disorder Drug Discovery: GABA-AT Inactivator Lead Optimization

Research teams developing next-generation GABA aminotransferase inactivators for epilepsy, infantile spasms, or other neurological disorders should prioritize Thiolan-3-amine as a core scaffold building block. The tetrahydrothiophene framework provides a 20-fold improvement in inactivation rate constant and >100-fold reduction in effective dose compared to vigabatrin, as demonstrated in patent data [1][2]. The scaffold's conformational rigidity and sulfur-mediated electronic properties directly contribute to these kinetic advantages, making Thiolan-3-amine a strategically justified procurement choice for medicinal chemistry programs aiming to surpass vigabatrin's therapeutic index while mitigating its known off-target toxicity liabilities (aminotransferase inhibition, vision loss) [3].

NRF2-Targeted Oxidative Stress and Inflammation Research

For laboratories investigating NRF2-mediated transcription as a therapeutic strategy for oxidative stress, inflammation, or aging-related diseases, Thiolan-3-amine serves as the essential precursor for synthesizing 3-aminotetrahydrothiophene 1,1-dioxide ARE activators. Published SAR optimization campaigns have demonstrated that this scaffold supports systematic potency improvements from lead compound 2 to analogs 17, 18, and 22 while maintaining a non-cytotoxic window in IMR32 cells [4][5]. The parent amine provides the required 3-amino substitution pattern and saturated sulfur-containing ring that constitute the validated pharmacophore, enabling efficient derivatization toward optimized ARE activators with predicted drug-likeness properties [6].

Anticonvulsant Agent Development via Amino Acid Analog Derivatization

Research groups pursuing anticonvulsant therapies may utilize Thiolan-3-amine as a scaffold for generating five-membered ring amino acid analogs with demonstrated in vivo efficacy. The compound's carboxylic acid derivative has been validated in head-to-head maximal electroshock studies alongside cyclopentane amino acid analogs, confirming the scaffold's ability to engage hydrophobic receptor interactions required for seizure protection [7]. This in vivo validation distinguishes Thiolan-3-amine from untested acyclic amine alternatives and provides a foundation for further medicinal chemistry efforts targeting epilepsy and related neurological conditions [8].

Sulfur-Containing Heterocycle Building Block for Medicinal Chemistry Libraries

Medicinal chemistry groups constructing focused libraries or exploring chemical space around saturated sulfur heterocycles should procure Thiolan-3-amine as a versatile primary amine building block. The compound's physicochemical profile—XLogP3-AA of 0.1, TPSA of 51.3 Ų, zero rotatable bonds, and predicted pKa of 8.90—offers a differentiated polarity and hydrogen-bonding capacity compared to all-carbon analogs like cyclopentylamine [9]. The 3-position amine provides a defined vector for amide bond formation, reductive amination, or sulfonamide synthesis, while the sulfur atom enables additional oxidation-state modifications (sulfoxide, sulfone) that expand chemical space exploration beyond oxygen-containing heterocycles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiolan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.